2-Chloro-6-morpholino-4H-pyran-4-one
Overview
Description
2-Chloro-6-morpholino-4H-pyran-4-one is a heterocyclic compound that has garnered significant attention due to its potential therapeutic and industrial applications. This compound is a pyranone derivative that contains a chlorine atom and a morpholine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-morpholino-4H-pyran-4-one typically involves the reaction of 2-chloro-4H-pyran-4-one with morpholine under specific conditions. One example of a synthetic route is as follows:
Starting Materials: 2-chloro-4H-pyran-4-one and morpholine.
Reaction Conditions: The reaction is carried out in a solvent such as dioxane, with the addition of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-morpholino-4H-pyran-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Addition Reactions: The compound can participate in 1,4-addition reactions with organometallic reagents.
Common Reagents and Conditions
Bases: Potassium carbonate is commonly used as a base in reactions involving this compound.
Solvents: Dioxane is a frequently used solvent for these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thianthrene-1-boronic acid in the presence of potassium carbonate yields 2-Thianthren-1-yl-6-morpholin-4-yl-pyran-4-one .
Scientific Research Applications
2-Chloro-6-morpholino-4H-pyran-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-morpholino-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s morpholine ring and chlorine atom allow it to form stable complexes with various biological molecules, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to participate in diverse chemical reactions suggests a broad range of potential mechanisms.
Comparison with Similar Compounds
Similar Compounds
6-Chloromethyl-3-hydroxy-2-substituted 4H-pyran-4-one: This compound shares a similar pyranone structure with a chlorine atom and has been studied for its antibacterial, antifungal, and antiviral properties.
Kojic Acid Derivatives: These compounds contain a pyranone ring and have been used for their chelating ability and antimicrobial activities.
Uniqueness
2-Chloro-6-morpholino-4H-pyran-4-one is unique due to the presence of both a chlorine atom and a morpholine ring, which confer distinct chemical and biological properties. This combination allows the compound to participate in a wide range of reactions and interact with various biological targets, making it a versatile and valuable molecule in scientific research.
Properties
IUPAC Name |
2-chloro-6-morpholin-4-ylpyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-8-5-7(12)6-9(14-8)11-1-3-13-4-2-11/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZKNCBYDQXMQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C=C(O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424999 | |
Record name | 4H-Pyran-4-one, 2-chloro-6-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119671-47-5 | |
Record name | 4H-Pyran-4-one, 2-chloro-6-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-morpholinopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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